molecular formula C21H21O3P B12539580 Bis(4-methylphenyl) (4-methylphenyl)phosphonate CAS No. 142055-58-1

Bis(4-methylphenyl) (4-methylphenyl)phosphonate

Cat. No.: B12539580
CAS No.: 142055-58-1
M. Wt: 352.4 g/mol
InChI Key: XDCOXHNHAVWFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-methylphenyl) (4-methylphenyl)phosphonate is an organic compound with the chemical formula C20H19P. It is also known by other names such as bis(4-methylphenyl)-phenyl-phosphane and phenyl(di-p-tolyl)phosphine . This compound is characterized by its unique structure, which includes a phosphonate group bonded to three 4-methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methylphenyl) (4-methylphenyl)phosphonate typically involves the reaction of phenylphosphine with 4-methylbenzene under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylphenyl) (4-methylphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(4-methylphenyl) (4-methylphenyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-methylphenyl) (4-methylphenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can bind to metal ions, forming stable complexes that can inhibit enzyme activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-methylphenyl) (4-methylphenyl)phosphonate is unique due to its specific arrangement of 4-methylphenyl groups around the phosphonate center. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

142055-58-1

Molecular Formula

C21H21O3P

Molecular Weight

352.4 g/mol

IUPAC Name

1-methyl-4-[(4-methylphenoxy)-(4-methylphenyl)phosphoryl]oxybenzene

InChI

InChI=1S/C21H21O3P/c1-16-4-10-19(11-5-16)23-25(22,21-14-8-18(3)9-15-21)24-20-12-6-17(2)7-13-20/h4-15H,1-3H3

InChI Key

XDCOXHNHAVWFLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(C2=CC=C(C=C2)C)OC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.